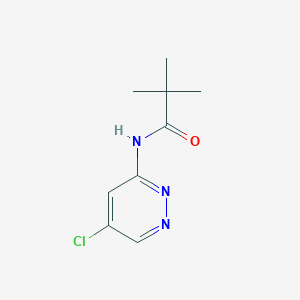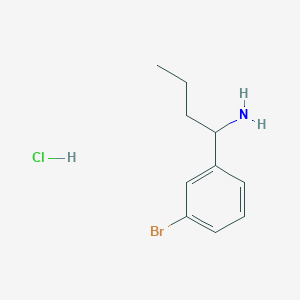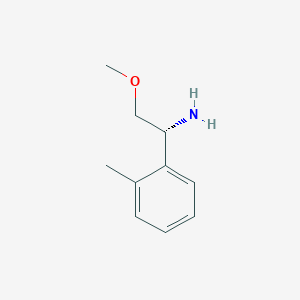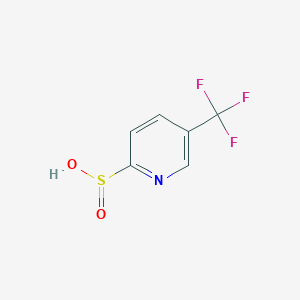
5-(Trifluoromethyl)pyridine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)pyridine-2-sulfinic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfinic acid typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the incorporation of the sulfinic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper(I) iodide .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes or the use of more readily available starting materials. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)pyridine-2-sulfinic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-(Trifluoromethyl)pyridine-2-sulfonic acid.
Reduction: 5-(Trifluoromethyl)pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Trifluoromethyl)pyridine-2-sulfinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and enzyme interactions. It serves as a model compound for developing new pharmaceuticals .
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the agrochemical industry, this compound derivatives are used as intermediates in the synthesis of pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)pyridine-2-sulfinic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)pyridine-2-sulfonic acid amide
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-thiol
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)pyridine-2-sulfinic acid is unique due to its sulfinic acid functional group, which imparts distinct reactivity and chemical properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C6H4F3NO2S |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)4-1-2-5(10-3-4)13(11)12/h1-3H,(H,11,12) |
Clave InChI |
VXJQRIPEBZUAPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


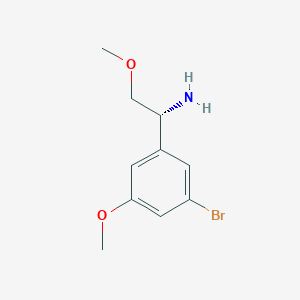

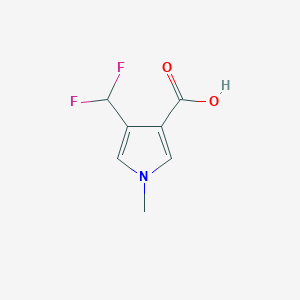

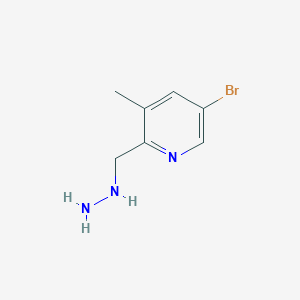
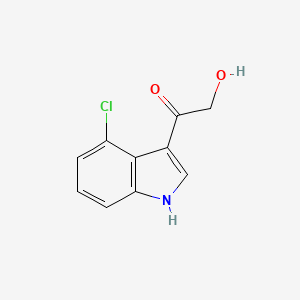


![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)

